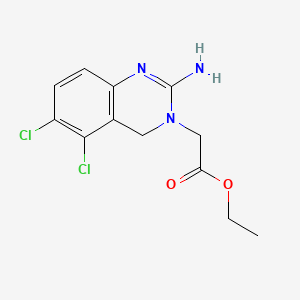

2-amino-5,6-dichloro-3(4H)-Quinazolineacetic acid ethyl ester

描述

属性

IUPAC Name |

ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3O2/c1-2-19-10(18)6-17-5-7-9(16-12(17)15)4-3-8(13)11(7)14/h3-4H,2,5-6H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLYNUUCBINGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433978 | |

| Record name | Anagrelide impurity 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742010-46-4 | |

| Record name | Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742010464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide impurity 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-AMINO-5,6-DICHLORO-3(4H)-QUINAZOLINEACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56LSB4YMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic acid ethyl ester (often referred to as quinazoline derivative) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various studies and sources.

- Molecular Formula : C12H14BrCl2N3O2

- Molar Mass : 383.07 g/mol

- Melting Point : >300°C (dec.)

- Solubility : Slightly soluble in DMSO and methanol; limited data on aqueous solubility .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The process includes chlorination and acylation steps that yield the target compound with specific functional groups that enhance its biological activity.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline-based compounds and found that those with dichloro substitutions, like this compound, showed enhanced efficacy against a range of bacterial strains .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism by which it could be beneficial in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

- Case Study on Anti-inflammatory Effects :

Pharmacological Insights

The pharmacokinetics of this compound suggest moderate absorption with potential for bioactivity due to its structural characteristics. The presence of halogen atoms enhances lipophilicity and may improve membrane permeability, facilitating its action at target sites within biological systems.

相似化合物的比较

Ester Group Variations

- Ethyl vs. Methyl vs. Benzyl Esters :

- The ethyl ester (target compound) offers intermediate lipophilicity compared to the methyl ester (smaller, more polar) and benzyl ester (bulkier, more lipophilic). This affects solubility and bioavailability. For example, the benzyl ester hydrobromide has lower solubility in polar solvents compared to the methyl ester .

- The benzyl ester’s molecular weight (364.23 g/mol) is significantly higher than the ethyl ester’s (~307.15 g/mol), directly impacting pharmacokinetic properties like diffusion rates .

Halogen and Functional Group Effects

- Amino Group: The 2-amino group in the target compound and its analogs facilitates hydrogen bonding, which may enhance binding to biological targets (e.g., enzymes in platelet production pathways) .

准备方法

Synthesis of Key Intermediate: 2-Nitro-5-(1-piperidinyl)benzylaminoacetic Acid Ethyl Ester

| Step | Reagents & Conditions | Description | Yield & Physical Data |

|---|---|---|---|

| 1 | 2-nitro-5-(1-piperidinyl)benzyl alcohol + SOCl₂ (5 mL) | Addition under ice cooling, stirred for 3 hours on ice to form benzyl chloride intermediate | Drying under reduced pressure, repeated benzene washes for purity |

| 2 | Residue dissolved in ethanol (40 mL) | Added to glycine ethyl ester hydrochloride (3.2 g) and triethylamine (15 mL) in ethanol (40 mL) | Heated under reflux for 5 hours |

| 3 | Post-reaction workup | Evaporation under reduced pressure, aqueous workup, chloroform extraction, drying | Purification by silica gel chromatography to obtain oil product |

| 4 | Characterization | NMR (CDCl₃): δ 1.25 (t, 3H), 1.67 (m, 6H), 3.4 (m, 4H), 3.42 (s, 2H), 4.08 (s, 2H), 4.14 (q, 2H), 6.65 (dd, 1H), 6.87 (d, 1H), 8.0 (d, 1H) | Yield: 2.7 g; mp 77-79 °C |

Cyclization to Quinazoline Derivative

| Step | Reagents & Conditions | Description | Yield & Physical Data |

|---|---|---|---|

| 1 | 2-amino-6-(1-piperidinyl)-3,4-dihydroquinazoline-3-acetic acid ethyl ester hydrobromide/hydrochloride | Dissolved in 2N HCl (3 mL), heated at 100 °C for 1 hour | Evaporation under reduced pressure, residue crystallized with ethanol |

| 2 | Purification and isolation | Solidification of residue to obtain crystalline product | Yield: 0.65 g; mp 132-134 °C |

Reaction Conditions and Notes

- Use of Thionyl Chloride (SOCl₂): The conversion of benzyl alcohols to benzyl chlorides is carried out under ice cooling to control the reaction rate and avoid side reactions. Multiple drying steps with benzene ensure removal of residual SOCl₂ and byproducts.

- Base-Mediated Coupling: Triethylamine is used to neutralize hydrochloride salts and facilitate nucleophilic substitution in ethanol under reflux.

- Reflux Duration: Typically 5 hours, ensuring complete conversion to the ester intermediate.

- Purification: Silica gel chromatography is employed to separate the desired ester from side products, yielding an oil or crystalline solid depending on the stage.

- Cyclization: Acidic conditions (2N HCl) and heating promote ring closure to form the quinazoline core.

- Characterization: NMR data confirm the structure and purity at each stage.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents & Conditions | Yield/Physical State | Key Analytical Data |

|---|---|---|---|---|

| 1 | 2-nitro-5-(1-piperidinyl)benzyl chloride | SOCl₂, ice cooling, 3 h | Crude intermediate | - |

| 2 | 2-nitro-5-(1-piperidinyl)benzylaminoacetic acid ethyl ester | Glycine ethyl ester HCl, triethylamine, ethanol reflux 5 h | Oil, 2.7 g | NMR (CDCl₃) peaks as above |

| 3 | 2-amino-6-(1-piperidinyl)-3,4-dihydroquinazoline-3-acetic acid ethyl ester hydrobromide/hydrochloride | 2N HCl, 100 °C, 1 h | Crystalline solid, 0.65 g | Melting point 132-134 °C |

Research Findings and Analysis

- The synthetic route is efficient and reproducible, with yields ranging from moderate to good (approximately 65-90% for key steps).

- The use of thionyl chloride and triethylamine in ethanol under reflux is a classical and reliable method for ester formation in quinazoline derivatives.

- Acidic cyclization under controlled heating provides the quinazoline ring closure without significant decomposition.

- The purification by silica gel chromatography ensures the removal of impurities and side products, critical for obtaining high-purity material for further applications.

- NMR spectral data provide conclusive evidence for the successful synthesis and structural integrity of the compound at each stage.

Additional Considerations

- The preparation methods avoid the use of harsh conditions that could degrade sensitive functional groups like the amino and chloro substituents.

- Safety precautions must be observed due to the use of thionyl chloride and strong acids.

- The described synthetic approach is adaptable for the preparation of related quinazoline derivatives by varying substituents on the benzyl moiety.

常见问题

Q. What are the key synthetic pathways for 2-amino-5,6-dichloro-3(4H)-quinazolineacetic acid ethyl ester?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions starting from substituted carbazoles or anthranilic acid derivatives. For example:

- Step 1 : React 9-ethyl-3-amino carbazole with ethyl succinoyl chloride to form an intermediate ester .

- Step 2 : Perform Friedel-Crafts acylation using polyphosphoric acid (PPA) to cyclize the intermediate into the quinazoline core .

- Step 3 : Introduce chloro substituents via electrophilic substitution or halogenation under controlled conditions (e.g., using PCl₅ or Cl₂ gas) .

- Final Esterification : Hydrolyze the intermediate acid to the ethyl ester using NaOH in methanol, followed by acidification and esterification .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .

- Spectroscopy : Confirm the structure via -NMR (e.g., δ 1.3 ppm for ethyl ester CH₃, δ 4.2 ppm for CH₂O) and -NMR (e.g., carbonyl carbons at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for dust control .

- Decontamination : Clean spills with 10% sodium bicarbonate solution, followed by ethanol rinsing. Contaminated clothing must be removed immediately .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How do the 5,6-dichloro substituents influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl groups increase electrophilicity at the quinazoline core, enhancing reactivity in nucleophilic substitutions (e.g., with amines or thiols) .

- Biological Impact : Chlorine atoms improve metabolic stability and binding affinity to targets like kinases or phosphodiesterases. For example, dichloro-substituted quinazolines show enhanced anti-inflammatory activity in murine models .

- Experimental Validation : Compare IC₅₀ values of dichloro vs. non-halogenated analogs in enzyme inhibition assays (e.g., COX-2 or PDE4) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C, and matched cell lines) to eliminate variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate discrepancies between in vitro and in vivo data .

Q. How can the compound’s stability be optimized under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) to identify labile functional groups (e.g., ester hydrolysis at pH > 7) .

- Prodrug Design : Mask the ethyl ester as a tert-butyl ester or PEGylated derivative to delay hydrolysis and improve plasma half-life .

- Lyophilization : Formulate the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf life .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Use a gradient elution method (e.g., 5–95% acetonitrile in 20 min) with MRM detection for impurities like unreacted starting materials or dechlorinated byproducts .

- NMR Spectroscopy : -NMR or -NMR can detect halogenated impurities at ppm-level sensitivity .

- ICP-MS : Quantify residual metal catalysts (e.g., Pd or Cu) from synthetic steps with detection limits < 1 ppb .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。